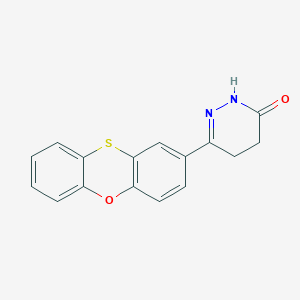

6-(Phenoxathiin-2-yl)-4,5-dihydropyridazin-3(2H)-one

Description

Properties

IUPAC Name |

3-phenoxathiin-2-yl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c19-16-8-6-11(17-18-16)10-5-7-13-15(9-10)21-14-4-2-1-3-12(14)20-13/h1-5,7,9H,6,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJVDDKBDCBRBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC3=C(C=C2)OC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60797742 | |

| Record name | 6-(Phenoxathiin-2-yl)-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60797742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667466-68-4 | |

| Record name | 6-(Phenoxathiin-2-yl)-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60797742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenoxathiin-2-yl)-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of phenoxathiin derivatives with appropriate reagents to form the dihydropyridazinone ring. One common method involves the cyclization of phenoxathiin-2-carboxylic acid hydrazide with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often include refluxing in solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the synthetic routes used in laboratory settings, with optimization for yield and purity, would be a likely approach. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-(Phenoxathiin-2-yl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenoxathiin moiety or the dihydropyridazinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxathiin or dihydropyridazinone rings .

Scientific Research Applications

6-(Phenoxathiin-2-yl)-4,5-dihydropyridazin-3(2H)-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: Its derivatives are explored for use in materials science, particularly in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Phenoxathiin-2-yl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, as an antifungal agent, it is hypothesized to inhibit lanosterol-14-α-demethylase, an enzyme critical for ergosterol synthesis in fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to fungal cell death.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

The biological and physicochemical properties of pyridazinones are highly dependent on substituents at the 2- and 6-positions. Below is a detailed comparison based on substituent variations, synthesis routes, and pharmacological activities:

Substituent Effects at the 6-Position

Key Observations :

- Electron-withdrawing groups (e.g., fluorine, sulfonamide) improve reactivity and target affinity .

- Bulkier substituents (e.g., 4-methylphenyl) enhance anti-inflammatory activity, likely due to increased hydrophobic interactions with cyclooxygenase (COX) enzymes .

- Amino-linked substituents (e.g., MCI-154) enable specific protein interactions, such as cardiac troponin C binding .

Substituent Effects at the 2-Position

Key Observations :

Biological Activity

6-(Phenoxathiin-2-yl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that combines a phenoxathiin moiety with a dihydropyridazinone ring. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula: C14H11N3O

- Molecular Weight: 296.3 g/mol

- CAS Number: 667466-68-4

The compound's unique structure allows it to interact with various biological targets, making it a subject of research in the fields of drug development and chemical biology.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. It is hypothesized to act as an inhibitor of lanosterol-14-α-demethylase, an enzyme essential for ergosterol biosynthesis in fungal cell membranes. This mechanism is similar to that of established antifungal agents like ketoconazole, suggesting potential applications in treating fungal infections.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro studies have demonstrated that derivatives of this compound can serve as potent COX-2 inhibitors, outperforming traditional anti-inflammatory drugs like indomethacin .

Case Studies

-

Study on COX Inhibition:

A recent study evaluated the binding affinity of this compound against COX enzymes. The results indicated a lower IC50 value compared to other known inhibitors, highlighting its potential as a novel anti-inflammatory agent.This data suggests that the compound could be developed further for therapeutic applications in inflammatory diseases .Compound COX-2 IC50 (µM) COX-1 IC50 (µM) This compound 0.0067 0.020 Indomethacin 0.0068 0.027 Aspirin 0.020 0.041 -

Antifungal Activity Assessment:

In another study focusing on antifungal properties, the compound was tested against various fungal strains, demonstrating efficacy comparable to established treatments like fluconazole and voriconazole. The mechanism of action was attributed to its ability to disrupt ergosterol synthesis.

The mechanism by which this compound exerts its biological effects involves several pathways:

-

Inhibition of Lanosterol-14-α-Demethylase:

By inhibiting this enzyme, the compound prevents the conversion of lanosterol to ergosterol, leading to compromised fungal cell membrane integrity. -

Cyclooxygenase Inhibition:

The inhibition of COX enzymes reduces the production of pro-inflammatory mediators such as prostaglandins, contributing to its anti-inflammatory effects.

Q & A

Q. What are the common synthetic routes for 6-(Phenoxathiin-2-yl)-4,5-dihydropyridazin-3(2H)-one derivatives?

Synthesis typically involves multi-step reactions starting from aryl hydrocarbons or substituted pyridazinones. Key steps include:

- Condensation reactions : Reacting carbohydrazide derivatives with sodium acetate in ethanol under reflux (6–12 hours) to form triazole or thioxo-triazole substituents .

- Mannich reactions : Introducing secondary amines to the pyridazinone core under controlled pH and solvent conditions (e.g., ethanol or DMF) to enhance pharmacological activity .

- Benzylidene derivatization : Aldehyde derivatives react with pyridazinones in ethanol with sodium ethoxide, followed by acidification to isolate products . Optimization factors: Solvent choice (ethanol vs. DMF), temperature (reflux at ~80°C), and catalysts (e.g., sodium acetate) significantly impact yield (70–92%) and purity .

Q. Which analytical techniques are employed to characterize pyridazinone derivatives?

Standard methods include:

- Spectroscopy :

Q. What pharmacological models are used to evaluate antihypertensive activity?

The non-invasive Tail Cuff method is widely used to measure blood pressure reduction in rodent models. Key parameters include:

- Baseline systolic/diastolic pressures.

- Post-treatment changes (e.g., compounds 4e and 4f showed >30% reduction vs. controls) . Advantages: High throughput and reproducibility. Limitations: Stress-induced variability requires statistical normalization .

Advanced Research Questions

Q. How do structural modifications influence biological activity in pyridazinone derivatives?

Substituent effects are critical:

- Position 2 : Alkylation (e.g., methyl or phenyl groups) enhances PDE4 inhibition but reduces PDE3 affinity .

- Position 6 : Aryl groups (e.g., 4-methylphenyl or 4-bromophenyl) improve antihypertensive potency by increasing lipophilicity and target binding .

- Triazole/thioxo-triazole moieties : Enhance antioxidant and anti-inflammatory activities via radical scavenging (IC₅₀ = 25 µM vs. ascorbic acid’s 30 µM) . Example: Compound 4p (biphenyl derivative) outperformed standard drugs in vasodilation assays (EC₅₀ in nanomolar range) .

Q. What strategies resolve contradictions in biological activity data across derivatives?

- QSAR studies : Correlate electronic (e.g., Hammett σ values) or steric parameters (e.g., molar refractivity) with activity. For example, electron-withdrawing groups at Position 6 improve anticonvulsant efficacy .

- Docking simulations : Identify binding conformations with targets like β-adrenergic receptors or PDE isoforms. Derivatives with planar aryl groups show better fit scores .

- Meta-analysis : Compare IC₅₀/EC₅₀ values across studies to isolate confounding variables (e.g., assay conditions or animal models) .

Q. How are pyridazinones optimized for dual therapeutic effects (e.g., antihypertensive and anti-inflammatory)?

- Hybridization : Attach pharmacophores like thiadiazole or oxadiazole rings to the pyridazinone core. For instance, 6-(4-fluorophenyl)-2-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl} derivatives exhibit dual vasodilatory and anti-inflammatory effects .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability and sustained release .

Methodological Recommendations

- Synthesis : Prioritize ethanol as a solvent for higher yields (up to 92%) and ease of crystallization .

- Characterization : Use combined NMR/IR to confirm regioselectivity in multi-substituted derivatives .

- Assays : Validate antihypertensive activity with complementary models (e.g., isolated aortic ring assays alongside Tail Cuff) to mitigate model-specific biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.